CID 71335368
Description
CID 71335368 is a chemical compound identified through advanced chromatographic and spectroscopic methods, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s mass spectrum and chromatographic retention behavior indicate a mid-to-high molecular weight, likely containing aromatic or heterocyclic moieties . Its presence in specific distillation fractions highlights distinct physicochemical properties, such as volatility and polarity, which may influence its functional roles .
Properties
CAS No. |
110687-28-0 |
|---|---|
Molecular Formula |
MnOPbW |
Molecular Weight |
462 g/mol |
InChI |
InChI=1S/Mn.O.Pb.W |
InChI Key |
BCGCHXFSMOCHOX-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Mn].[Pb] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71335368 involves specific synthetic routes and reaction conditions. One method includes using N-protective indole and halogenated hydrocarbon as raw materials. The process involves a C-H alkylation reaction facilitated by a manganese catalyst, magnesium metal, and mechanical grinding . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Chemical Reactions Analysis
CID 71335368 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
CID 71335368 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may serve as a probe to study biological pathways and interactions. In medicine, the compound could be investigated for its potential therapeutic effects, such as its role in treating specific diseases or conditions. Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of CID 71335368 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but understanding these interactions is crucial for its application in scientific research and medicine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 71335368 with structurally or functionally related compounds, based on data from analogous substances in the evidence:
Key Findings:
Structural Complexity : Oscillatoxin D (CID 101283546) exhibits significantly higher molecular complexity than this compound, likely due to its polyketide backbone . This complexity correlates with its role as a marine toxin, whereas this compound’s simpler structure may favor synthetic scalability .
Bioactivity : Unlike CID 737737, which inhibits CYP1A2 (a drug-metabolizing enzyme), this compound’s bioactivity remains uncharacterized but is hypothesized to align with antimicrobial or anti-inflammatory properties based on its isolation from plant extracts .
Solubility and Drug Likeness : CID 59200652 demonstrates high aqueous solubility (86.4 mg/mL), making it suitable for oral formulations, whereas this compound’s moderate solubility may require formulation optimization for bioavailability .
Methodological Considerations
- Analytical Techniques : this compound was characterized using GC-MS and vacuum distillation, whereas oscillatoxin derivatives were identified via LC-ESI-MS with collision-induced dissociation (CID) for structural elucidation .
- Synthetic Routes : Brominated analogs like CID 737737 are synthesized via electrophilic bromination, contrasting with the enzymatic pathways of oscillatoxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

